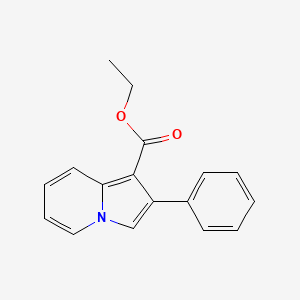

Ethyl 2-phenyl-1-indolizinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-phenyl-1-indolizinecarboxylate is a compound that belongs to the class of indolizine derivatives. Indolizines are heterocyclic compounds that contain a fused pyridine and pyrrole ring system. The ethyl ester group at the 1-position and a phenyl group at the 2-position are indicative of modifications that can alter the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related indolizine derivatives has been reported in the literature. For instance, a key intermediate for the synthesis of tacamine-type indole alkaloids, methyl 3α-ethyl-1,2,3,4,6,7,12,12bβ-octahydroindolo[2,3-a]quinolizine-1α-carboxylate, was prepared from methyl 5-(1′-hydroxyethyl)nicotinate through a six-step process, with the final step being the catalytic hydrogenation of ethylidene isomers . Another synthesis approach involved heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid to prepare ethyl 3-(benzoylamino)-1H-indole-2-carboxylates . Additionally, a one-pot synthesis of indolizin-1-yl-pyrimidines from ethyl 3-(3-ethoxy-3-oxopropanoyl) indolizine-1-carboxylate was described, showcasing a metal-free method to tether the indolizine scaffold with various 2-substituted pyrimidines .

Molecular Structure Analysis

The molecular structure of indolizine derivatives can be complex, as seen in the synthesis and structural analysis of 3-ethyl 1,2-dimethyl 5-chloroindolizine-1,2,3-tricarboxylate and its bromo counterpart. These compounds were characterized using IR, mass, 1H, and 13C NMR spectroscopy, and their crystal structures were determined by X-ray crystallography, revealing that they belong to the monoclinic system with no typical hydrogen bonding interactions .

Chemical Reactions Analysis

Indolizine derivatives can undergo various chemical reactions. For example, the reaction of ethyl 3-(benzoylamino)-5-chloro-1H-indole-2-carboxylate with hydrazine hydrate led to the formation of a debenzoylated hydrazide. Hydrolysis with aqueous sodium hydroxide yielded the corresponding carboxylic acid, which upon heating underwent decarboxylation to give N-(5-chloro-1H-indol-3-yl)benzamide . The Fischer indolization process also demonstrates the reactivity of indolizine derivatives, where ethyl pyruvate 2-methoxyphenylhydrazine and its N-methyl derivative with protic acids produced a variety of indole products .

Physical and Chemical Properties Analysis

The physical and chemical properties of indolizine derivatives are influenced by their molecular structure. The crystallographic analysis of the aforementioned 3-ethyl 1,2-dimethyl 5-chloroindolizine-1,2,3-tricarboxylate and its bromo analog provided insights into their physical properties, such as crystal system, space group, and cell dimensions. These properties are crucial for understanding the compound's behavior in different environments and can affect its solubility, stability, and reactivity .

Applications De Recherche Scientifique

Synthesis and Structural Investigations

Conformational Analysis : Ethyl 1-benzoyl-3-[(un)substituted benzylthio]thieno[3,4-b]indolizine-9-carboxylates, similar to Ethyl 2-phenyl-1-indolizinecarboxylate, were synthesized and their conformations studied. These compounds displayed stacked structures in both solid state and chloroform solution, showcasing phenyl ring and pyridine moiety overlaps (Kakehi et al., 2002).

Crystal and Molecular Structure : The synthesis and characterization of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a compound with similarities to Ethyl 2-phenyl-1-indolizinecarboxylate, involved analysis of its crystal and molecular structure. This compound demonstrated intramolecular hydrogen bonds and π-π interactions, contributing to structural stability (Achutha et al., 2017).

Pharmaceutical and Biological Applications

Antimicrobial Properties : Synthesis of ethyl 7-amino-3-benzoylindolizine-1-carboxylate derivatives revealed potent antibacterial and antioxidant properties. These compounds, like Ethyl 2-phenyl-1-indolizinecarboxylate, showed significant activity against various bacteria (Uppar et al., 2020).

Larvicidal Activity : Novel ethyl 3-substituted-7-methylindolizine-1-carboxylates, synthesized via a microwave-assisted method, showed larvicidal properties against Anopheles arabiensis. These findings highlight the potential biological applications of indolizine derivatives (Chandrashekharappa et al., 2018).

Chemical Transformations and Reactions

Novel Reactions : An investigation into the synthesis of 1-(α-hydroxybenzyl)thieno[3,4-b]indolizine derivatives, closely related to Ethyl 2-phenyl-1-indolizinecarboxylate, showed unexpected condensation reactions. These reactions highlight the unique chemical behavior of indolizine derivatives (Kakehi et al., 2005).

Photooxygenation Reactions : Research on the photooxygenation reactions of indolizines provided insights into the reaction modes and mechanisms, which are relevant for understanding the chemical behavior of compounds like Ethyl 2-phenyl-1-indolizinecarboxylate (Li et al., 2004).

Mécanisme D'action

Propriétés

IUPAC Name |

ethyl 2-phenylindolizine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-2-20-17(19)16-14(13-8-4-3-5-9-13)12-18-11-7-6-10-15(16)18/h3-12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZCVNIUMATMLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C=C1C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-phenyl-1-indolizinecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[1-(4-Tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2505092.png)

![Rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B2505093.png)

![Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2505099.png)

![8-(azepan-1-ylsulfonyl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2505106.png)

![2,4,5,7-Tetrahydro-pyrano[3,4-c]pyrazole hydrochloride](/img/structure/B2505107.png)